molecular formula C5H4BrNO2S B13356600 2-(4-Bromothiazol-2-yl)acetic acid

2-(4-Bromothiazol-2-yl)acetic acid

Cat. No.: B13356600
M. Wt: 222.06 g/mol
InChI Key: URTCESGIKUWJMS-UHFFFAOYSA-N
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Description

2-(4-Bromothiazol-2-yl)acetic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position of the thiazole ring and an acetic acid moiety at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiazol-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which may exhibit enhanced or modified biological activities .

Mechanism of Action

The mechanism of action of 2-(4-Bromothiazol-2-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorothiazol-2-yl)acetic acid
  • 2-(4-Methylthiazol-2-yl)acetic acid
  • 2-(4-Phenylthiazol-2-yl)acetic acid

Uniqueness

2-(4-Bromothiazol-2-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine or methyl groups, which can lead to different interactions with biological targets and potentially enhanced activity .

Properties

IUPAC Name

2-(4-bromo-1,3-thiazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c6-3-2-10-4(7-3)1-5(8)9/h2H,1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTCESGIKUWJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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